Tetrahydrozoline hydrochloride
Overview
Description
Tetrahydrozoline hydrochloride is a derivative of imidazoline with central and peripheral alpha-adrenergic properties. It is commonly used as an ocular and nasal decongestant. This compound is found in a wide array of over-the-counter eye drops, including well-known brands like Visine, and is also used in nasal sprays under trade names such as Tyzine .
Scientific Research Applications
Tetrahydrozoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of imidazoline derivatives and their chemical behavior.
Biology: Researchers use it to study the effects of alpha-adrenergic agonists on biological systems.
Medicine: It is extensively studied for its decongestant properties and potential therapeutic uses in treating eye and nasal conditions.
Mechanism of Action
Target of Action
Tetrahydrozoline hydrochloride, also known as tetryzoline, is a derivative of imidazoline with central and peripheral alpha (α)-adrenergic properties . It primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the dilation of pupils .
Mode of Action
This compound acts as a selective alpha-1 receptor agonist . By binding to these receptors, it stimulates the arterioles of the conjunctiva, leading to vasoconstriction . This interaction results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the alpha-adrenergic signaling pathway . By acting as an agonist at the alpha-1 adrenergic receptors, this compound triggers a cascade of events that lead to vasoconstriction . This action can relieve the redness of the eye caused by minor ocular irritants .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The onset of action for decongestant effects is within 4-8 hours . In a healthy person, the biological half-life of tetryzoline is approximately 6 hours, and it is excreted in urine, chemically unchanged, at least in part .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the eyes and nasal passages . This results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be reduced if the eye or nasal passage is exposed to irritants such as dust or allergens. Additionally, the drug’s stability may be affected by factors such as temperature and pH. It is also worth noting that this compound can cause profound sedation in children and adults, and has been scrutinized for possible drug overdose and toxicity from accidental ingestion .
Safety and Hazards
Tetrahydrozoline hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . Overuse of this medication may result in increased eye redness . If swallowed or used excessively, it may cause harm, including CNS depression with drowsiness, decreased body temperature, bradycardia, shock-like hypotension, apnea, and coma .
Future Directions
Tetrahydrozoline hydrochloride has been used in non-medicinal and criminal uses . There is room for future research and development. More studies should be conducted to better understand the mechanism of action, therapeutic window, and toxicity levels among various age groups at different methods of intake and to find an effective treatment in case of overdose .
Relevant Papers The paper titled “More than meets the eye: a scoping review on the non-medical uses of THZ eye drops” discusses the non-medical uses of this compound . Another paper titled “An electrochemical sensing platform to determine tetrahydrozoline HCl in pure form, pharmaceutical formulation, and rabbit aqueous humor” presents a method for analyzing this compound in different matrices .
Biochemical Analysis
Biochemical Properties
Tetrahydrozoline hydrochloride is a selective α1-receptor agonist . It interacts with α1-adrenergic receptors, which are a class of G-protein coupled receptors found in various tissues of the body . The interaction of this compound with these receptors results in vasoconstriction .
Cellular Effects
This compound, when applied topically, can induce local vasoconstriction . This effect is beneficial in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as in alleviating nasal congestion . It should be noted that misuse or accidental ingestion of this compound can lead to profound sedation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to α1-adrenergic receptors . This binding activates the receptors, leading to a series of intracellular events that ultimately result in vasoconstriction .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the drug can cause a rapid and short-term onset of drug response . Discontinuation of the drug can lead to rebound vasodilation .
Metabolic Pathways
As an α1-adrenergic receptor agonist, it is likely to be involved in adrenergic signaling pathways .
Transport and Distribution
Given its use as a topical agent for ocular and nasal decongestion, it can be inferred that the drug is likely to be distributed in the tissues where it is applied .
Subcellular Localization
Given its mechanism of action involving α1-adrenergic receptors, it is likely to interact with these receptors at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrozoline hydrochloride is synthesized through a series of chemical reactions involving imidazoline derivatives. The synthesis typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with imidazole under specific conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as purification, crystallization, and drying to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrozoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions used.
Reduction: Reduction reactions can modify the imidazoline ring structure.
Substitution: Substitution reactions can occur at different positions on the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazoline N-oxides, while substitution reactions can introduce halogen atoms into the imidazoline ring .
Comparison with Similar Compounds
Similar Compounds
Naphazoline: Another imidazoline derivative used as a decongestant.
Oxymetazoline: A longer-acting imidazoline derivative with similar decongestant properties.
Xylometazoline: Known for its rapid onset of action and used in nasal decongestants.
Uniqueness
Tetrahydrozoline hydrochloride is unique due to its specific alpha-1 receptor agonist activity, which makes it highly effective as a decongestant. Its combination with other lubricants and anti-irritants in eye drops enhances its therapeutic efficacy .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORNXNYWNIWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84-22-0 (Parent) | |
Record name | Tetrahydrozoline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045316 | |
Record name | Tetrahydrozoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
522-48-5 | |
Record name | Tetrahydrozoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrozoline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrozoline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrozoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetryzoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZT43HS7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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